3-(Tetrapropenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Tetrapropenyl)pyrrolidine-2,5-dione is a nitrogen-containing heterocyclic compound with the molecular formula C16H21NO2. It is a derivative of pyrrolidine-2,5-dione, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrapropenyl)pyrrolidine-2,5-dione typically involves the reaction of tetrapropenyl-substituted precursors with pyrrolidine-2,5-dione. One common method includes the use of a palladium-catalyzed cyclization/alkoxycarbonylation sequence, which employs amide-tethered enynes with carbon monoxide and an alcohol . This reaction is known for its broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrapropenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The tetrapropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Tetrapropenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Tetrapropenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: A closely related compound with similar structural features and applications.
Pyrrolidine-2-one: Another derivative with distinct biological activities and uses in medicinal chemistry.
Prolinol: A pyrrolidine-based compound with applications in organic synthesis and drug development.
Uniqueness
3-(Tetrapropenyl)pyrrolidine-2,5-dione is unique due to its tetrapropenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
80558-82-3 |
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Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1,3,3,4-tetrakis[(E)-prop-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO2/c1-5-9-13-14(18)17(12-8-4)15(19)16(13,10-6-2)11-7-3/h5-13H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
InChI Key |
ZTJGDLVYXVZGIS-HFBXSBKTSA-N |
Isomeric SMILES |
C/C=C/C1C(C(=O)N(C1=O)/C=C/C)(/C=C/C)/C=C/C |
Canonical SMILES |
CC=CC1C(=O)N(C(=O)C1(C=CC)C=CC)C=CC |
Origin of Product |
United States |
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